molecular formula C22H30N4O4 B3911186 3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]

3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]

Cat. No. B3911186
M. Wt: 414.5 g/mol
InChI Key: YPZRXDNIABVGLV-UHFFFAOYSA-N
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Description

‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' is a chemical compound that is widely used in scientific research. It is a bis-pyrazole ligand that has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. These complexes may have biological activity, such as enzyme inhibition or activation, or may be used for catalytic purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' are largely dependent on the specific application and the complex formed. However, studies have shown that ‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' and its complexes have potential applications in the treatment of cancer, inflammation, and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' in lab experiments include its high yield and purity, as well as its potential applications in various fields of research. However, the limitations of using ‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for the research and development of ‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]'. These include the synthesis of new derivatives and complexes with improved properties, the investigation of its potential applications in drug discovery and development, and the exploration of its potential applications in other fields of research, such as materials science and environmental science.
Conclusion
‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' is a bis-pyrazole ligand that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yield and purity. Its mechanism of action and biochemical and physiological effects are still being investigated, but it has shown potential in the treatment of cancer, inflammation, and other diseases. While there are limitations to its use in lab experiments, there are many potential future directions for its research and development.

Scientific Research Applications

‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been used as a chiral ligand for the enantioselective synthesis of organic compounds. In addition, ‘3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' has been investigated for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-[3-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-15-8-17(3)25(23-15)11-19(27)13-29-21-6-5-7-22(10-21)30-14-20(28)12-26-18(4)9-16(2)24-26/h5-10,19-20,27-28H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZRXDNIABVGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=CC(=CC=C2)OCC(CN3C(=CC(=N3)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-[benzene-1,3-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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